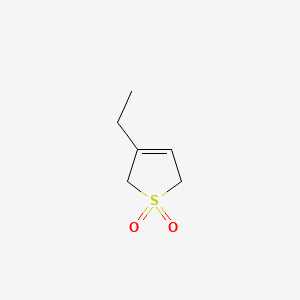
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound belonging to the class of thiophene derivatives It is characterized by the presence of a thiophene ring with an ethyl group at the 3-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide can be synthesized through the oxidation of 3-ethyl-2,5-dihydrothiophene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfone group without over-oxidation.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale oxidation processes. These processes often employ continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is optimized to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 3-Ethyl-2,5-dihydrothiophene.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various chemical reactions, including nucleophilic addition and substitution, which can modulate the activity of biological molecules. The compound’s effects are mediated through specific pathways, depending on the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,5-dihydrothiophene 1,1-dioxide: Similar structure with a methyl group instead of an ethyl group.
2,5-Dihydrothiophene 1,1-dioxide: Lacks the ethyl group, making it a simpler analog.
Sulfolene: A related compound with a similar sulfone group but different ring structure.
Uniqueness
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
62157-91-9 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3-ethyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H10O2S/c1-2-6-3-4-9(7,8)5-6/h3H,2,4-5H2,1H3 |
InChI Key |
LQENBVCXBPWHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















